
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is a chemical compound that has been synthesized for various scientific research applications. It is a thiol-containing compound that has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent.
作用機序
The mechanism of action of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide is not fully understood. However, it is believed to exert its antioxidant activity by scavenging free radicals and preventing oxidative damage to cells. Its anti-inflammatory effects are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines. Its antitumor activity is believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can reduce inflammation. In addition, it has been found to induce apoptosis in cancer cells, which can lead to tumor cell death.
実験室実験の利点と制限
The advantages of using 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide in lab experiments include its potential as an antioxidant, anti-inflammatory, and antitumor agent. It is also relatively easy to synthesize and has been shown to have good purity. However, there are limitations to its use in lab experiments. Its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects. In addition, its potential toxicity and side effects need to be carefully evaluated.
将来の方向性
There are several future directions for research on 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide. One direction is to further investigate its antioxidant, anti-inflammatory, and antitumor activities and to explore its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could be done to evaluate its potential toxicity and side effects and to develop methods to mitigate these effects. Finally, the synthesis method could be further optimized to improve yields and purity.
合成法
The synthesis of 2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylphenylacetic acid with thiosemicarbazide and triethyl orthoformate in the presence of sulfuric acid. The resulting product is then treated with methyl iodide to form the final compound. This synthesis method has been optimized to produce high yields of the compound with good purity.
科学的研究の応用
2-(5-mercapto-4-methyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide has been found to have potential as an antioxidant, anti-inflammatory, and antitumor agent. It has been studied for its ability to scavenge free radicals and protect cells from oxidative damage. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, it has been found to have antitumor activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
N-(4-methylphenyl)-2-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c1-8-3-5-9(6-4-8)13-11(17)7-10-14-15-12(18)16(10)2/h3-6H,7H2,1-2H3,(H,13,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINMDEUMGCCFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2=NNC(=S)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809078 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)
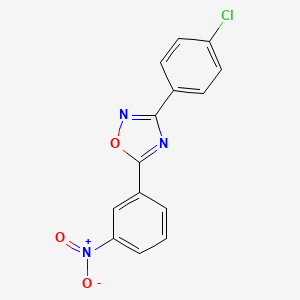

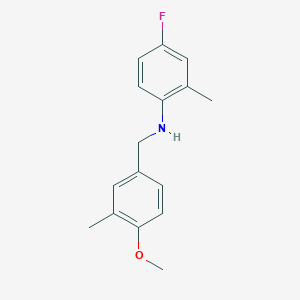

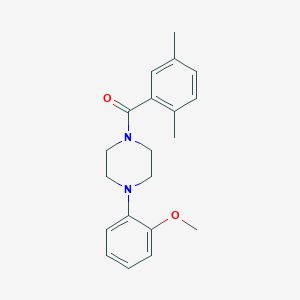
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
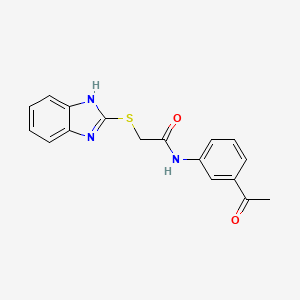
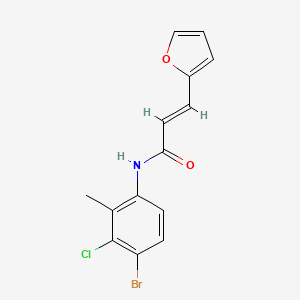
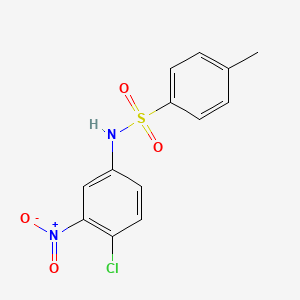
![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
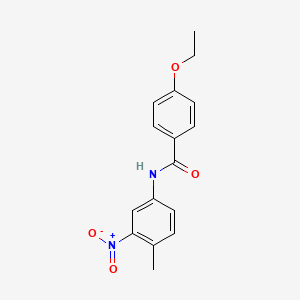
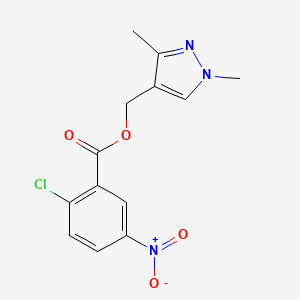
![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)